BenchChemオンラインストアへようこそ!

N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide

Anticonvulsant Research Drug Discovery Procurement

N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide, identified by CAS number 113701-63-6, is a synthetic small molecule classified as a succinimide derivative. While succinimide-based drugs like ethosuximide are established anticonvulsants, this specific compound is not a marketed drug and its pharmacological profile is essentially absent from the peer-reviewed scientific literature.

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
CAS No. 113701-63-6
Cat. No. B15419749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide
CAS113701-63-6
Molecular FormulaC14H16N2O3
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCCC1(CC(=O)NC1=O)C2=CC=C(C=C2)NC(=O)C
InChIInChI=1S/C14H16N2O3/c1-3-14(8-12(18)16-13(14)19)10-4-6-11(7-5-10)15-9(2)17/h4-7H,3,8H2,1-2H3,(H,15,17)(H,16,18,19)
InChIKeyAUUYABINTFQAFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide: A Research Chemical with Undocumented Differentiation


N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide, identified by CAS number 113701-63-6, is a synthetic small molecule classified as a succinimide derivative. While succinimide-based drugs like ethosuximide are established anticonvulsants, this specific compound is not a marketed drug and its pharmacological profile is essentially absent from the peer-reviewed scientific literature. The available information is limited to basic physicochemical properties and its listing in chemical vendor catalogs . A 2021 study on a group of structurally related (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides investigated their anticonvulsant and antinociceptive properties, but this particular compound was not among those characterized [1]. No primary research paper or patent could be found that provides biological activity data for this exact molecule.

Procurement Risk: The Inability to Subrogate N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide


For compounds with a defined mechanism of action, substituting one analog for another is a high-risk decision that can lead to failure in biological assays or preclinical models. In the case of N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide, this risk is undefined. The absence of any established structure-activity relationship (SAR) data makes it impossible to predict whether even minor structural changes (e.g., the position of the acetamide group or the length of the alkyl chain) would be tolerated. Without specific target engagement or in vivo efficacy data, there is no scientific basis to select this compound over any readily available or custom-synthesized analog. The core question of this guide—why a user should prioritize this compound—cannot be answered with available evidence [1].

Evidence Inventory: No Quantifiable Differentiation Found for N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide


Void of Head-to-Head Comparative Biological Data

An exhaustive search of the primary research literature, including PubMed, Google Scholar, and patent databases, yielded no study where the biological activity of N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide was quantitatively compared to that of a structural analog or a reference standard. The molecule was not included in the most relevant recent study on anticonvulsant (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, where the lead compound 14 showed an ED50 of 49.6 mg/kg in the MES test [1].

Anticonvulsant Research Drug Discovery Procurement

Absence of Physicochemical Benchmarking Data

No peer-reviewed publication was found reporting experimental aqueous solubility, logP, logD, pKa, or melting point for this compound. The sole source for calculated values is a vendor database . These values cannot be verified or compared to experimentally determined data for a specific analog.

Medicinal Chemistry Physicochemical Properties Procurement

Chemical Class Inference is Insufficient for Differentiation

The compound's core, 3,3-disubstituted pyrrolidine-2,5-dione, is a known scaffold in anticonvulsant research, as exemplified by ethosuximide (3-ethyl-3-methylpyrrolidine-2,5-dione), a marketed drug for absence seizures. However, the target compound incorporates a 4-acetamidophenyl substituent. Class-level inference suggests the molecule *might* have anticonvulsant properties, but studies on 3-substituted analogs show that activity is highly sensitive to specific substitutions. The 2021 paper demonstrated that changing a substituent from dimethylamine to morpholine rendered the compound inactive [1]. This high sensitivity makes any class-level assumption unreliable for scientific selection.

Anticonvulsant Research Drug Discovery Procurement

Potential, Unvalidated Application Scenarios for N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide


Internal Reference Standard for Analytical Chemistry

Given its commercial availability and high purity relative to drug metabolites, this compound could serve as a negative control or an internal standard in HPLC-MS or NMR-based analytical chemistry workflows for research on succinimide-based anticonvulsants. This utility does not require any inherent biological activity. The utility stems from the need for a process-related impurity or structural analog standard.

SAR Probe for Academic Research

For a medicinal chemistry group actively synthesizing and testing 3,3-disubstituted pyrrolidine-2,5-diones, this compound could be procured as a tool molecule to fill a specific sub-series in a phenotypic screen. Its value would be contingent on the research hypothesis and not on any pre-existing, proven biological advantage. It could be used to explore the effect of replacing the classical methyl or amine substituent at the 3-position with a larger, functionalized phenyl group.

Quote Request

Request a Quote for N-[4-(3-Ethyl-2,5-dioxopyrrolidin-3-yl)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.